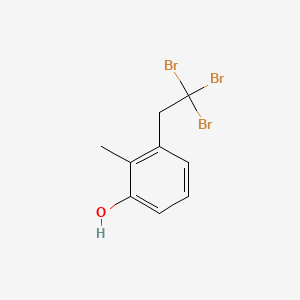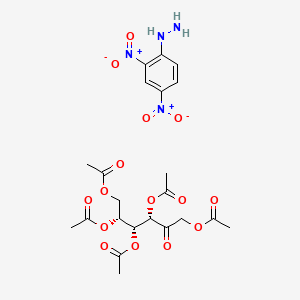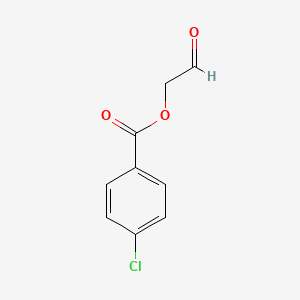![molecular formula C11H15NOS B14324186 Formamide, N-[2-methyl-1-(phenylthio)propyl]- CAS No. 109053-99-8](/img/structure/B14324186.png)
Formamide, N-[2-methyl-1-(phenylthio)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-[2-methyl-1-(phenylthio)propyl]- is a chemical compound that belongs to the class of amides It is derived from formic acid and contains a phenylthio group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-methyl-1-(phenylthio)propyl]- typically involves the reaction of formamide with 2-methyl-1-(phenylthio)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-[2-methyl-1-(phenylthio)propyl]- may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-[2-methyl-1-(phenylthio)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Formamide, N-[2-methyl-1-(phenylthio)propyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Formamide, N-[2-methyl-1-(phenylthio)propyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The amide bond plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Formamide: A simpler amide derived from formic acid, used as a solvent and chemical feedstock.
N-Methylformamide: Another derivative of formamide, used in organic synthesis and as a solvent.
Uniqueness
Formamide, N-[2-methyl-1-(phenylthio)propyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
109053-99-8 |
|---|---|
Fórmula molecular |
C11H15NOS |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
N-(2-methyl-1-phenylsulfanylpropyl)formamide |
InChI |
InChI=1S/C11H15NOS/c1-9(2)11(12-8-13)14-10-6-4-3-5-7-10/h3-9,11H,1-2H3,(H,12,13) |
Clave InChI |
QUKCUOUZPXNZOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(NC=O)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)

![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)






